N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound It belongs to the class of acetamides and is characterized by the presence of a cinnoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The cinnoline derivative is then subjected to an acylation reaction with 2-(2,3-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing continuous flow reactors for the cyclization step to ensure consistent quality and yield.
Automated Acylation: Employing automated systems for the acylation reaction to enhance efficiency and reduce human error.
High-throughput Purification: Using advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the cinnoline ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Alcohols or ketones derived from the methyl groups.
Reduction Products: Alcohols formed from the reduction of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: Explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-1H-indol-2-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-2-yl)acetamide
Comparison:
- Structural Differences: While these compounds share a similar acetamide backbone, they differ in the heterocyclic ring system attached to the acetamide group.
- Unique Properties: N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to its specific cinnoline ring system, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-7-8-17-15(9-12)10-19(24)22(21-17)11-18(23)20-16-6-4-5-13(2)14(16)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISETHOJUDFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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